molecular formula C15H20N4OS B4936354 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide

Cat. No. B4936354
M. Wt: 304.4 g/mol
InChI Key: BYBGPYZOGOKFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide, also known as ETTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETTB is a synthetic compound that is produced through a specific synthesis method, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide works by selectively blocking the activity of certain ion channels in neurons. Specifically, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide blocks the activity of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. By blocking these channels, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide can alter the excitability of neurons and affect their ability to communicate with one another.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide has been shown to have a number of biochemical and physiological effects. In neurons, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide can alter the firing properties of individual cells and affect the overall activity of neural networks. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide has been shown to have analgesic effects, likely due to its ability to block sodium channels in pain-sensing neurons. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide has also been shown to have anticonvulsant effects, potentially making it useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide is its selectivity for voltage-gated sodium channels. This allows researchers to specifically target these channels and study their function in greater detail. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide is relatively stable and can be used in a variety of experimental conditions. However, the synthesis method for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide is complex and requires specialized equipment and expertise, making it difficult for some researchers to obtain and use.

Future Directions

There are a number of potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide. One area of interest is in the development of new drugs for the treatment of neurological disorders. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide and related compounds could be used as a starting point for drug discovery efforts aimed at developing more effective treatments for conditions such as epilepsy and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide and how it affects neural networks in the brain. Finally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide could be used as a tool to study the function of ion channels in other cell types, potentially leading to new insights into the role of these channels in various physiological processes.

Synthesis Methods

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-amino-4-methylphenol with 5-ethyl-1,3,4-thiadiazol-2-yl chloride to form N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]acetamide. This compound is then reacted with butyric anhydride to form N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide. The synthesis method for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide is in the field of neuroscience, where it has been used as a tool to study the function of ion channels in neurons. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide has also been used in the field of pharmacology to study the effects of different drugs on ion channels. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide has been studied for its potential applications in drug discovery, particularly in the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-4-12(16-11-8-6-10(3)7-9-11)14(20)17-15-19-18-13(5-2)21-15/h6-9,12,16H,4-5H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBGPYZOGOKFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(CC)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide

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